molecular formula C14H18ClN3O2 B2647298 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one CAS No. 2034329-56-9

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Cat. No. B2647298
CAS RN: 2034329-56-9
M. Wt: 295.77
InChI Key: NOCWXAWOVJZXMD-UHFFFAOYSA-N
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Description

“1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one” is a chemical compound with the molecular formula C14H18ClN3O2. It has been studied as an antidiabetic clinical candidate targeting GPR119 .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring attached to a pyrimidine ring via an ether linkage . The pyrimidine ring carries a chlorine atom .

Scientific Research Applications

Synthesis and Applications in Cancer Treatment

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one and related compounds have been primarily researched for their synthesis methods and potential applications in cancer treatment. The synthesis of similar compounds involves complex reactions, often under microwave irradiation, leading to products with potential antitumor activity. For instance, certain compounds synthesized from 6-amino-2-methylthiopyrimidin-4(3H)-one and related substances have shown remarkable activity against various cancer cell lines, with inhibitory concentrations (GI(50)) ranging from 1.48 to 9.92 μM in in vitro assays. This finding highlights the potential of these compounds in developing new cancer therapies (Insuasty et al., 2013).

Antimicrobial Applications

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial properties. For example, a series of compounds synthesized through microwave-assisted reactions showed appreciable antibacterial activity. These compounds, which involved piperidine-containing pyrimidine imines and thiazolidinones, highlight the potential of such chemical structures in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Structural Analysis and Molecular Interactions

The structural analysis and self-assembly of compounds related to this compound have been studied. Research involving X-ray crystallography has provided insights into the molecular interactions, such as hydrogen bonding, within these compounds. For example, a study on the 2:1 salt-type adduct formed between a similar pyrimidine compound and piperidine revealed intricate hydrogen bonding patterns, demonstrating the compound's potential for forming stable molecular structures (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Mechanism of Action

This compound is a GPR119 agonist . GPR119 is a G-protein-coupled receptor expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . GPR119 agonists stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .

properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c1-2-3-6-13(19)18-7-4-5-12(10-18)20-14-16-8-11(15)9-17-14/h2,8-9,12H,1,3-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCWXAWOVJZXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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